N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5, monohydrochloride is a synthetic opioid analgesic. This compound is an analog of fentanyl, a potent opioid used for pain management. It belongs to the class of fentanyl analogues, which are known for their high potency and efficacy in pain relief .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5, monohydrochloride involves several steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, where a thiophene derivative reacts with the piperidine ring.
Hydroxylation: The hydroxyl group is added to the thiophene ring through an oxidation reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine ring and the phenylpropanamide group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, particularly during the hydroxylation step.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Substitution reactions are employed to introduce the thiophene group and other substituents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Thiophene derivatives, phenylpropanamide
Major Products
The major products formed from these reactions include various intermediates that eventually lead to the final compound, N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5, monohydrochloride .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogues.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and as an analgesic in clinical settings.
Industry: Utilized in the development of new synthetic opioids and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include the mu-opioid receptors, and the pathways involved are primarily related to pain modulation and analgesia .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: The parent compound, known for its high potency and efficacy in pain relief.
Sufentanil: Another fentanyl analogue with higher potency than fentanyl.
Thiafentanil: A thiophene derivative similar to the compound
Uniqueness
N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide-d5, monohydrochloride is unique due to the presence of the deuterium-labeled phenylpropanamide group, which can be used in metabolic studies to trace the compound’s pathway in the body .
Properties
CAS No. |
2747917-90-2 |
---|---|
Molecular Formula |
C20H27ClN2O2S |
Molecular Weight |
400.0 g/mol |
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-[1-(2-hydroxy-2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O2S.ClH/c1-2-20(24)22(16-7-4-3-5-8-16)17-10-12-21(13-11-17)15-18(23)19-9-6-14-25-19;/h3-9,14,17-18,23H,2,10-13,15H2,1H3;1H/i1D3,2D2; |
InChI Key |
DDRHCFSCZKRXNT-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CC(C2=CC=CS2)O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.